molecular formula C14H15NO2S B141005 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-47-7

2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B141005
CAS RN: 132483-47-7
M. Wt: 261.34 g/mol
InChI Key: XRSPELJUQKTZOM-UHFFFAOYSA-N
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Description

2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis and other conditions. It was first approved by the US Food and Drug Administration (FDA) in 1991 and has since been widely used in clinical practice.

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and physiological effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Etodolac has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a key role in tissue remodeling and repair.

Advantages and Limitations for Lab Experiments

Etodolac is a widely used NSAID in clinical practice, and its safety and efficacy have been well established. However, there are some limitations to its use in lab experiments. Etodolac can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results. In addition, 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid can have variable effects depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the use of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research on the physiological and biochemical effects of 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid in different cell types and experimental conditions.

Synthesis Methods

Etodolac can be synthesized by a multi-step process starting from 2-bromo-4-(4-ethylthiazol-2-yl)phenyl)propanoic acid. The synthesis involves several reactions, including bromination, Suzuki coupling, and acid hydrolysis. The final product is obtained as a white crystalline powder with a melting point of 145-150°C.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. Etodolac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

132483-47-7

Product Name

2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H15NO2S/c1-3-12-8-18-13(15-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

XRSPELJUQKTZOM-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O

Canonical SMILES

CCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O

Origin of Product

United States

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